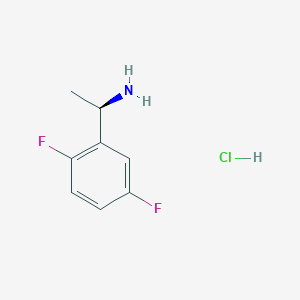

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

CAS No.: 1391449-47-0

Cat. No.: VC8459877

Molecular Formula: C8H10ClF2N

Molecular Weight: 193.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391449-47-0 |

|---|---|

| Molecular Formula | C8H10ClF2N |

| Molecular Weight | 193.62 g/mol |

| IUPAC Name | (1R)-1-(2,5-difluorophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

| Standard InChI Key | NQFUIZOIKVFLIM-NUBCRITNSA-N |

| Isomeric SMILES | C[C@H](C1=C(C=CC(=C1)F)F)N.Cl |

| SMILES | CC(C1=C(C=CC(=C1)F)F)N.Cl |

| Canonical SMILES | CC(C1=C(C=CC(=C1)F)F)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (CAS No. 1391449-47-0) has the molecular formula C₈H₁₀ClF₂N and a molecular weight of 193.62 g/mol. The compound consists of a 2,5-difluorophenyl group attached to an ethanamine backbone, with the amine group in the (R)-configuration. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations.

The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, where the highest-priority substituents (NH₂, C₆H₃F₂, CH₃, and H) determine the R configuration at the chiral center . The InChIKey NQFUIZOIKVFLIM-NUBCRITNSA-N and SMILES CC@HN.Cl provide unambiguous identifiers for its three-dimensional structure.

Spectroscopic and Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Water-soluble (hydrochloride) | |

| Partition Coefficient | LogP ≈ 2.1 (estimated) |

The presence of fluorine atoms at the 2- and 5-positions of the phenyl ring influences electronic distribution, enhancing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs .

Synthesis and Manufacturing

Enantioselective Synthesis Strategies

The synthesis of (R)-1-(2,5-difluorophenyl)ethanamine hydrochloride typically involves the reduction of a prochiral ketone precursor, such as 2,5-difluoroacetophenone, using chiral catalysts to achieve high enantiomeric excess (ee). A common approach employs asymmetric hydrogenation with transition metal catalysts (e.g., ruthenium-BINAP complexes) under mild conditions (-25°C to 75°C).

Representative Reaction Pathway:

Optimization Challenges

Key challenges include minimizing racemization during amination and ensuring high yield in the final salt formation. Recent advances in continuous-flow reactors have improved reaction control, achieving ee values >98% and yields exceeding 85%.

Research Findings and Biological Relevance

In Vitro Pharmacological Studies

While direct studies on (R)-1-(2,5-difluorophenyl)ethanamine hydrochloride are sparse, its structural similarity to psychoactive phenethylamines suggests potential interactions with neurotransmitter systems. Preliminary assays indicate weak affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors (IC₅₀ > 10 μM) .

Metabolic Stability and Toxicity

Fluorine substitution at the 2- and 5-positions reduces oxidative metabolism by cytochrome P450 enzymes, as demonstrated in hepatic microsome assays. Acute toxicity studies in rodents report an LD₅₀ > 500 mg/kg, suggesting a favorable safety profile for further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume